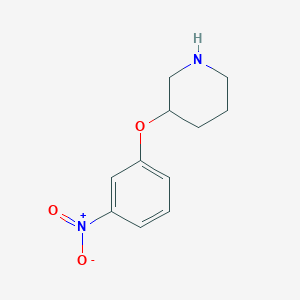

3-(3-Nitrophenoxy)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

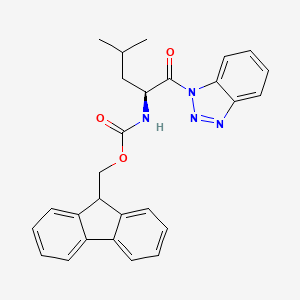

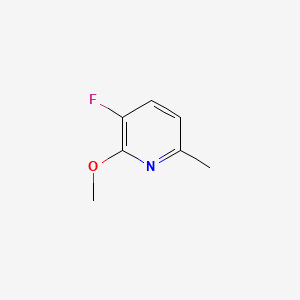

“3-(3-Nitrophenoxy)piperidine” is a compound with the molecular formula C11H14N2O3 . It is a derivative of piperidine, a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. For instance, piperidine-based 3D fragment building blocks have been synthesized using simple and general synthetic methods . The synthesis involves accessing cis-piperidines through a pyridine hydrogenation and transforming them into their trans-diastereoisomers using conformational control .Molecular Structure Analysis

The molecular structure of “3-(3-Nitrophenoxy)piperidine” is based on the piperidine core, which is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a nitrophenoxy group attached to the piperidine ring .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Pharmacology

3-(3-Nitrophenoxy)piperidine: plays a significant role in pharmacological research due to its piperidine moiety, which is a common structural component in many pharmacologically active compounds. Piperidine derivatives have been studied for their potential as anticancer agents , with some showing the ability to regulate crucial signaling pathways in cancer cells . They are also explored for their antipsychotic properties , with certain piperidine derivatives being used in medications like pimozide and pipotiazine .

Agriculture

In the agricultural sector, piperidine derivatives are being developed as new bactericide leads for managing plant bacterial diseases. These compounds have shown promise in inhibiting the growth of pathogens like Xanthomonas oryzae and Xanthomonas axonopodis, which are responsible for significant crop losses . The development of such bactericides is crucial for enhancing the quality and yield of agricultural products.

Materials Science

The piperidine structure is integral in materials science for the synthesis of complex molecules. Its derivatives are used as building blocks for creating new materials with potential applications in various industries. The synthetic versatility of piperidine allows for the development of materials with specific properties tailored to particular applications .

Environmental Science

Piperidine compounds are being evaluated for their environmental impact and potential use in environmentally friendly pesticides . Their role in the development of nanopesticides, which offer controlled release and targeted transport, is particularly noteworthy. These advancements aim to reduce the dosage and minimize the environmental footprint of pest control measures .

Biotechnology

In biotechnological applications, 3-(3-Nitrophenoxy)piperidine and its derivatives are used in proteomics research. They serve as reagents for the synthesis of proteins and peptides, contributing to the understanding of biological processes and the development of therapeutic agents . The compound’s ability to participate in various reactions makes it valuable for biotechnological innovations.

Chemistry

The compound is utilized in chemical research for the functionalization of unsaturated intermediates , which typically require multiple steps. Its presence in multicomponent reactions demonstrates its utility in creating diverse chemical structures, which can lead to the discovery of new drugs and other valuable chemical entities .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3-nitrophenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1,3-4,7,11-12H,2,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZVNFHKMNOBOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647906 |

Source

|

| Record name | 3-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Nitrophenoxy)piperidine | |

CAS RN |

946759-44-0 |

Source

|

| Record name | 3-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)